

CYC116 handling instructions laboratory use

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Compound Focus: Cyc-116

CAS No.: 693228-63-6

Cat. No.: S524692

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CYC116: Basic Information & Handling

The table below summarizes the fundamental chemical data and storage conditions for CYC116.

Property	Specification
Chemical Name	4-(2-amino-4-methylthiazol-5-yl)-N-(4-morpholinophenyl)pyrimidin-2-amine [1]
Molecular Weight	368.46 g/mol [2] [1]
CAS Number	693228-63-6 [2] [1]
Molecular Formula	C ₁₈ H ₂₀ N ₆ OS [2] [1]
Physical Form	Light yellow to yellow solid [3]
Storage	Stable if stored as directed; protect from light and heat [1].

Solubility and Stock Solution Preparation:

- Solubility:** CYC116 is soluble in **DMSO** at concentrations of at least **24 mg/mL (~65 mM)**. It is insoluble in water and ethanol [2].
- Critical Note:** Use **fresh, moisture-absorbing DMSO** for preparation, as absorbed water can significantly reduce its solubility [2].

- **In Vivo Formulation:** For animal studies, a homogeneous suspension can be prepared in 1% **carboxymethyl cellulose (CMC-Na)** at a concentration of ≥ 5 mg/mL [2].

Key Experimental Protocols

CYC116 has been utilized in various cell-based assays. The following are standard protocols adapted from the literature.

Cell Viability (MTT) Assay [2]

This protocol is used to determine the anti-proliferative effect (cytotoxicity) of CYC116 on various human cancer cell lines.

- **Seed cells** into 96-well plates according to their doubling time and incubate overnight at 37°C.
- **Prepare CYC116** by making a 3-fold dilution series in cell culture medium. The final concentration of DMSO in the assay should be kept low (e.g., 0.1-1%).
- **Treat cells** in triplicate with the compound dilutions for **72 or 96 hours** at 37°C.
- **Add MTT solution** (5 mg/mL in medium) at 20 μ L/well and incubate in the dark at 37°C for 4 hours.
- **Remove the MTT solution**, wash the cells with PBS, and solubilize the formed formazan dye with 200 μ L/well of DMSO.
- **Measure the absorbance** at 540 nm and calculate IC₅₀ values using curve-fitting software.

Inhibition of Mast Cell Degranulation (β -Hexosaminidase Release Assay) [4]

This protocol details how to study the inhibitory effect of CYC116 on mast cells, relevant to allergic response research.

- **Sensitize Bone Marrow-Derived Mast Cells (BMMCs)** with 50 ng/ml DNP-specific IgE overnight.
- **Wash cells** twice with ice-cold PBS and resuspend in Tyrode buffer.
- **Pre-treat cells** with or without CYC116 for **30 minutes**.
- **Stimulate cells** with 50 ng/ml DNP-HSA (antigen) for **15 minutes** to trigger degranulation.
- **Measure β -Hexosaminidase activity** in the cell supernatants and lysates. The percentage of release is calculated as: $[\text{Supernatant} / (\text{Supernatant} + \text{Lysate})] \times 100$.

Treatment for Cardiomyocyte Maturation [5]

This protocol describes the use of CYC116 to promote the maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs).

- **Differentiate hPSCs** into cardiomyocytes. Beating cells are typically observed around day 7.
- On day 12, **dissociate and replat** the hPSC-CMs at a density of 400,000 cells per well in a 12-well plate.
- After 48 hours (around day 14), **add CYC116** to the culture maintenance medium.
- **Refresh the medium** containing the compound every other day for the desired duration (e.g., several days).

Quantitative Activity Data

The tables below consolidate key quantitative data from biochemical and cellular studies to help you plan your experiments.

Table 1: Kinase Inhibition Profile (Biochemical Assays) [2] [3]

Target	Ki (nM)	Note
Aurora A	8.0	Primary target
Aurora B	9.2	Primary target
VEGFR2	44	Secondary target
FLT3	44	Secondary target
Src	82	Secondary target
CDK2/CyclinE	390	~50-fold less potent than Aurora kinases

Table 2: Cytotoxicity in Selected Cancer Cell Lines (MTT Assay) [2]

The IC₅₀ values below represent the compound concentration required to inhibit cell proliferation by 50% after 96 hours of treatment.

Cell Line	Cancer Type	IC ₅₀ (μM)
MV4-11	Acute Myelogenous Leukemia	0.034
MES-SA	Uterine Sarcoma	0.09
Saos-2	Osteosarcoma	0.11
COLO205	Colon Cancer	0.241
HCT116	Colon Cancer	0.34
HL60	Leukemia	0.372
HeLa	Cervical Cancer	0.59
MCF7	Breast Cancer	0.599
NCI-H460	Non-Small Cell Lung Cancer	0.681

Safety and Troubleshooting

FAQs

Q1: What are the primary personal protective equipment (PPE) requirements when handling CYC116?

- A:** You must wear **chemical-resistant rubber gloves, chemical safety goggles, and a NIOSH/MSHA-approved respirator**. Avoid inhalation and contact with skin, eyes, and clothing [1].

Q2: My CYC116 solution in DMSO has precipitated. What should I do?

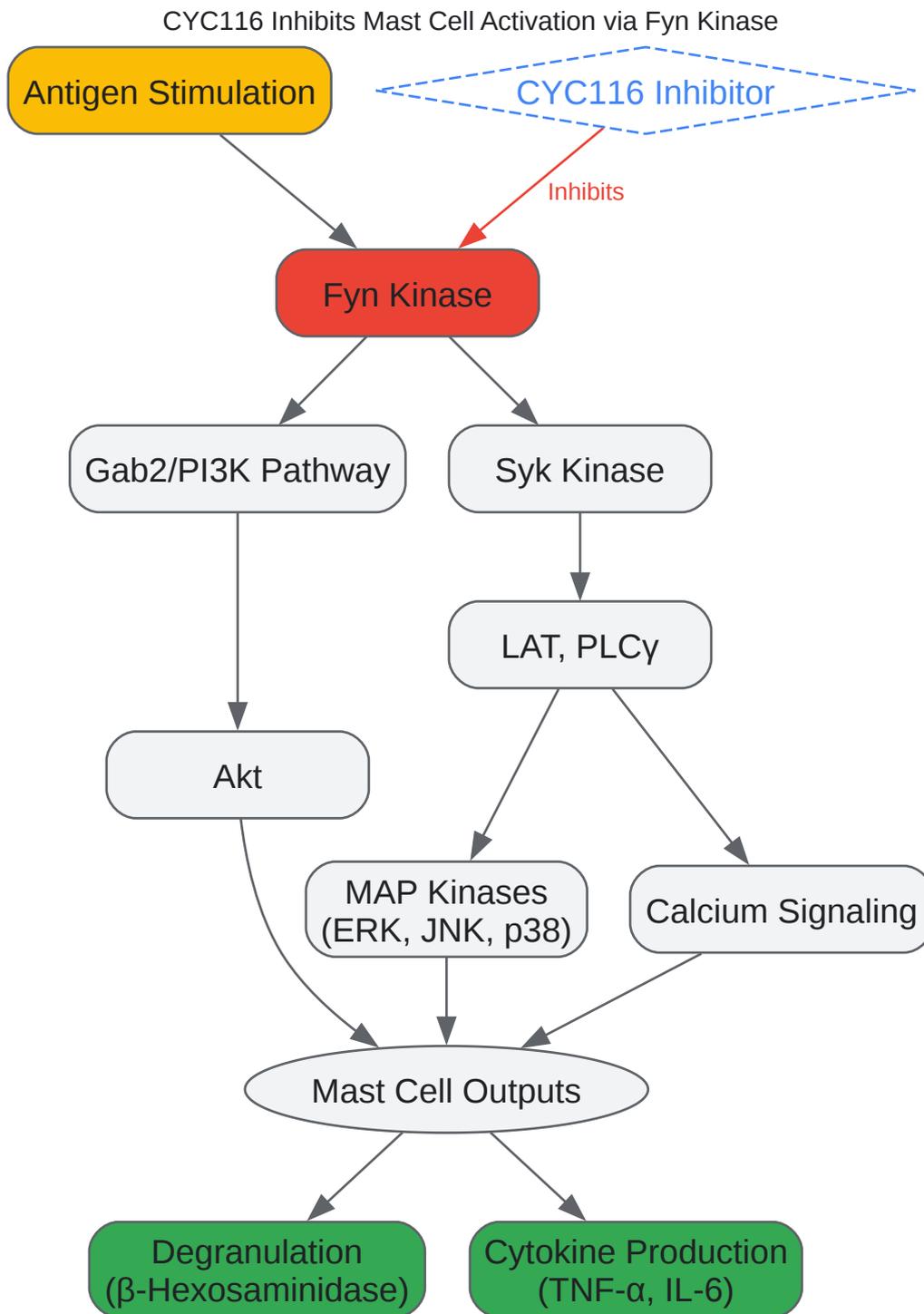
- **A:** Precipitation is likely due to moisture absorption by the DMSO. Always use **fresh, anhydrous DMSO**. If precipitation occurs, gently warm the solution and vortex it. If it does not fully dissolve, consider making a fresh stock from a new DMSO bottle [2].

Q3: What is the evidence that CYC116 is working in my cell culture experiment?

- **A:** You can confirm target engagement through several methods:
 - **Western Blot:** Detect complete inhibition of **Histone H3 phosphorylation** at Ser10 in HeLa cells after treatment with 1.25 μM CYC116 for 7 hours [2].
 - **Immunofluorescence:** Observe a reduction in phosphorylated Histone H3 (Ser10) in U2OS cells treated with 0.07 to 10 μM CYC116 for 2 hours [2].
 - **Cell Cycle Analysis:** Look for an accumulation of **tetraploid cells** (4N DNA content) in asynchronous A549 cells treated with 0.5 to 2 μM CYC116 for 7 hours, a hallmark of Aurora B inhibition [2].

Signaling Pathways and Experimental Workflow

The diagram below outlines the key signaling pathway through which CYC116 inhibits mast cell activation, as revealed in the research [4].



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Conclusion

In summary, CYC116 is a potent, cell-permeable inhibitor primarily used to target Aurora kinases in cancer research but has also shown utility in other areas like immunology and stem cell biology. Successful experimentation requires careful attention to its solubility in fresh DMSO, verification of its activity through hallmark phenotypic or biochemical readouts, and strict adherence to safety protocols due to its potent biological activity.

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